molecular formula C16H12N4O6S B2503982 N-(5-(2-(méthylsulfonyl)phényl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide CAS No. 886920-74-7

N-(5-(2-(méthylsulfonyl)phényl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Numéro de catalogue: B2503982
Numéro CAS: 886920-74-7
Poids moléculaire: 388.35
Clé InChI: XPBCMOMQAODWDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains:

Microorganism Activity Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Significant inhibition observed
Escherichia coliEffective against multiple strains
Klebsiella pneumoniaeNotable activity
Pseudomonas aeruginosaEffective inhibition

Anti-inflammatory Activity

The compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial for its anti-inflammatory properties. Studies have shown selectivity towards COX-2 over COX-1, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects.

In Vitro COX Inhibition Results:

  • COX-1 Inhibition : Minimal effect observed.
  • COX-2 Inhibition : Significant inhibition with IC50 values indicating strong anti-inflammatory potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide. It has been tested against various cancer cell lines:

Cell Line Percent Growth Inhibition (PGI) Reference Year
SNB-1986.61%2023
OVCAR-885.26%2023
NCI-H4075.99%2023
MCF-7 (breast cancer)IC50 = 15 µM2023

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Industrial Production Techniques

In industrial settings, optimization of these synthetic routes is crucial for achieving higher yields and purity. Techniques such as continuous flow reactors and advanced catalytic systems are employed to enhance efficiency.

Case Studies

Several case studies have explored the biological effects and applications of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide:

Study on Antimicrobial Activity (2024)

Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps:

  • Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction between a hydrazide and a carboxylic acid chloride in the presence of a base like triethylamine can yield the oxadiazole ring.

  • Introduction of the methylsulfonylphenyl group: : This step often involves the sulfonation of a phenyl ring followed by methylation. The sulfonation can be carried out using reagents like chlorosulfonic acid, and the methylation can be achieved using methyl iodide in the presence of a base.

  • Attachment of the nitrobenzamide group: : This can be done through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a nitrobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the oxadiazole ring contributes to its stability and ability to interact with various molecular targets.

This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Activité Biologique

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a synthetic compound that belongs to the class of oxadiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O4_{4}S
  • Molecular Weight : 358.36 g/mol
  • CAS Number : 23767-32-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall below 1 µg/mL, indicating strong antibacterial activity.

CompoundTarget BacteriaMIC (µg/mL)
7gMRSA0.5
7hE. coli0.3
7iK. pneumoniae0.6

These findings suggest that N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide may exhibit similar antimicrobial efficacy due to its structural similarities to other active oxadiazole derivatives.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity towards COX-2 over COX-1 is crucial as it suggests a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX Inhibition (%)Selectivity Ratio (COX-2/COX-1)
7g85%10:1
7h78%8:1

This selectivity indicates that N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide could be a promising candidate for the development of new anti-inflammatory agents.

Anticancer Potential

Preliminary studies have indicated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide have been shown to induce apoptosis in human cancer cell lines such as HeLa and MCF7.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole compounds for their anticancer activity. Among them, a derivative structurally related to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide demonstrated significant cell growth inhibition in vitro with an IC50 value of approximately 10 µM against breast cancer cells.

Propriétés

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)13-5-3-2-4-12(13)15-18-19-16(26-15)17-14(21)10-6-8-11(9-7-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBCMOMQAODWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.